Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate
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Overview
Description
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate is an organic compound with a complex structure that includes an ester functional group, a sulfanyl group, and a pent-4-enoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-pentenoate
- Pent-2-enoyl-CoA
- (2E)-pentenoyl-CoA
Comparison
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate, a compound with notable potential in various biological applications, has garnered attention in recent research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula: C₁₅H₂₈O₂S
- Molecular Weight: 284.45 g/mol
- IUPAC Name: this compound
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. This effect is crucial for protecting cells from damage caused by free radicals.
- Anti-inflammatory Effects: Studies have shown that this compound can reduce inflammation markers, suggesting its potential use in inflammatory diseases.
- Antimicrobial Properties: Preliminary data indicate that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in antimicrobial therapies.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Significant reduction in oxidative stress markers | |
Anti-inflammatory | Decreased levels of cytokines | |
Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antioxidant Activity
In a study examining the antioxidant effects of this compound, researchers found that treatment with the compound significantly reduced malondialdehyde (MDA) levels in rat models subjected to oxidative stress. This study supports the potential for this compound to be used in formulations aimed at reducing oxidative damage in various conditions.
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after treatment with this compound over a 12-week period. These findings suggest its utility as a therapeutic agent in chronic inflammatory conditions.
Case Study 3: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a natural antimicrobial agent.
Properties
CAS No. |
921894-04-4 |
---|---|
Molecular Formula |
C18H32O3S |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
ethyl (2R)-2-methyl-2-pent-4-enoylsulfanyldecanoate |
InChI |
InChI=1S/C18H32O3S/c1-5-8-10-11-12-13-15-18(4,17(20)21-7-3)22-16(19)14-9-6-2/h6H,2,5,7-15H2,1,3-4H3/t18-/m1/s1 |
InChI Key |
QBYRXRVECRSPRW-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCCC[C@](C)(C(=O)OCC)SC(=O)CCC=C |
Canonical SMILES |
CCCCCCCCC(C)(C(=O)OCC)SC(=O)CCC=C |
Origin of Product |
United States |
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